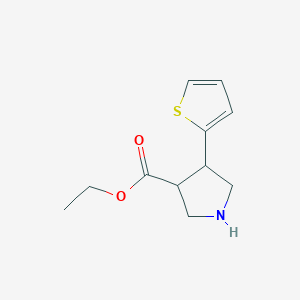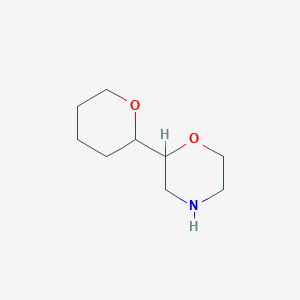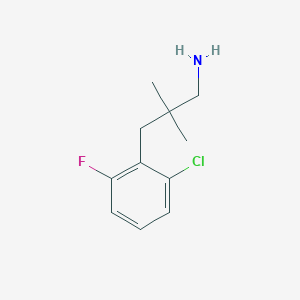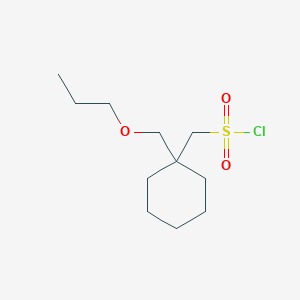
2-(Pyridin-3-ylmethyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-ylmethyl)cyclopentan-1-ol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It features a cyclopentane ring substituted with a pyridin-3-ylmethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with pyridin-3-ylmethanol under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis methods. These methods are designed to produce the compound in large quantities while maintaining high purity and consistency. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-3-ylmethyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridin-3-ylmethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce different alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(Pyridin-3-ylmethyl)cyclopentan-1-ol has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol include:
- 2-(Pyridin-2-ylmethyl)cyclopentan-1-ol
- 2-(Pyridin-4-ylmethyl)cyclopentan-1-ol
- 2-(Pyridin-3-yl)cyclopentan-1-ol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can provide insights into the structure-activity relationships and potential therapeutic uses of related compounds.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-(pyridin-3-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H15NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10-11,13H,1,4-5,7H2 |
Clave InChI |
JXNRMWYJXQDKNM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)O)CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)

![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)


![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)





